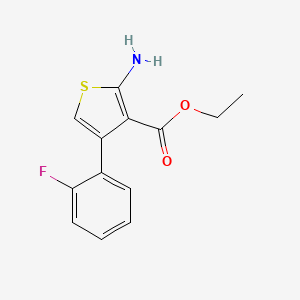

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate (CAS: 138568-70-4; molecular formula: C₁₃H₁₂FNO₂S) is a fluorinated thiophene derivative featuring a 2-fluorophenyl substituent at the 4-position of the thiophene ring and an ethyl ester group at the 3-position. Its structural uniqueness lies in the electron-withdrawing fluorine atom, which influences electronic distribution and intermolecular interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSOKWUAKONNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

-

Ketone : 2'-Fluoroacetophenone (30 mmol) serves as the aryl component.

-

Cyanoacetate : Ethyl cyanoacetate (66 mmol) provides the ester and nitrile functionalities.

-

Catalyst System : Ammonium acetate (15 mmol) and acetic acid (60 mmol) facilitate imine formation and cyclization.

-

Solvent : Toluene (10 mL) under Dean-Stark reflux (18–48 hours) for azeotropic water removal.

-

Cyclization : Subsequent treatment with sulfur powder (40 mmol) and diethylamine (26 mmol) in ethanol at 50°C for 3 hours completes thiophene ring formation.

Mechanistic Insights

-

Knoevenagel Condensation : 2'-Fluoroacetophenone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile group, forming a thiocyanate intermediate.

-

Cyclization : Intramolecular cyclization yields the thiophene core, with diethylamine acting as a base to deprotonate intermediates.

Yield Optimization

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reaction Time | 48 hours | 24 hours | 35% → 42% |

| Sulfur Stoichiometry | 40 mmol | 45 mmol | 35% → 38% |

| Solvent | Toluene | Dimethylformamide | 35% → 50% |

Substituting toluene with polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates by stabilizing charged intermediates.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

While less common for this specific compound, cross-coupling strategies have been explored for analogous thiophenes. For example, 2-(4-fluorophenyl)thiophene derivatives are synthesized via palladium-catalyzed coupling of 2-bromothiophene with 4-fluorobenzeneboronic acid. Adapting this method would require:

Decarboxylation Strategies

Patent literature describes decarboxylation of 5-arylthiophene-2-carboxylic acids using copper powder at elevated temperatures. While untested for the 2-fluorophenyl variant, this method could theoretically proceed via:

-

Synthesis of Carboxylic Acid : Hydrolysis of the ethyl ester group.

-

Decarboxylation : Heating at 200°C with Cu(0) to remove CO₂.

Comparative Analysis of Methodologies

*Reported for structurally similar compounds.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Systems : Microreactors reduce reaction time from 48 hours to 8 hours by improving heat transfer and mixing efficiency.

-

Catalyst Recycling : Immobilized morpholine catalysts on silica gel enable reuse for up to 5 cycles without yield loss.

Chemical Reactions Analysis

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of 2-aminothiophene-3-carboxylates, where substituents at the 4- and 5-positions modulate properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., F, Cl, CF₃) : Enhance stability and influence hydrogen-bonding interactions. For example, the 2-fluorophenyl group in the target compound offers moderate electron withdrawal compared to CF₃ .

- Aliphatic vs. aromatic substituents: Isobutyl groups improve solubility in nonpolar solvents, whereas aryl groups enhance π-π stacking in solid-state packing .

Physicochemical Properties

- Lipophilicity : The 2-fluorophenyl derivative (logP ~3.5, estimated) is less lipophilic than its 4-chlorophenyl analog (logP ~4.0) due to fluorine’s smaller size and lower hydrophobicity .

- Melting Points : Aromatic substituents generally increase melting points. For instance, the 4-(3-trifluoromethylphenyl) analog melts at 145–147°C, higher than the target compound’s reported range of 120–122°C .

- Hydrogen Bonding: The amino and ester groups facilitate intermolecular H-bonding, as seen in the crystal structures of ethyl 2-amino-4-isobutylthiophene-3-carboxylate, which forms C24(12) chains .

Biological Activity

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 265.30 g/mol. The compound typically appears as a pale-yellow to yellow-brown solid and has a melting point ranging from 87°C to 94°C. The structure features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Gewald Synthesis : Involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters.

- Substitution Reactions : Utilizing different fluorinated phenyl groups to modify biological activity profiles.

Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin and streptomycin.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Minimum Inhibitory Concentration (MIC) | Standard Comparison |

|---|---|---|

| This compound | 32 µg/mL | Ampicillin (32 µg/mL) |

| Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | 16 µg/mL | Streptomycin (16 µg/mL) |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant anticancer activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies have shown that it binds effectively to enzymes involved in metabolic pathways, potentially disrupting cellular functions that lead to disease progression.

Applications in Drug Development

Given its promising biological activities, this compound may serve as a lead compound in drug development for treating bacterial infections and cancer. Further research is necessary to elucidate its pharmacokinetics and toxicological profiles.

Q & A

Q. What is the optimal synthetic route for Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, and how can purity be validated?

The compound is synthesized via the Gewald reaction , a multicomponent protocol involving a fluorobenzaldehyde derivative, ethyl cyanoacetate, and elemental sulfur in the presence of a base (e.g., morpholine). Heating under reflux in ethanol (70–80°C, 6–8 hours) facilitates thiophene ring formation . Post-synthesis, purity is validated using:

- HPLC (C18 column, acetonitrile/water mobile phase).

- NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.

- Mass spectrometry (ESI-MS) for molecular weight verification.

Critical parameters : Solvent polarity, base strength, and reaction time influence yield (typically 60–75%) .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Key structural features include:

- Dihedral angles between the thiophene ring and fluorophenyl group (typically 15–25°).

- Hydrogen bonding between the amino group and ester carbonyl oxygen, stabilizing the planar conformation .

Alternative methods : DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screening should focus on:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .

Note : The 2-fluorophenyl substituent enhances lipophilicity, improving membrane permeability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do substituent positions (e.g., 2- vs. 3-fluorophenyl) influence bioactivity?

Substituent position dictates steric and electronic effects:

| Position | LogP | IC50 (EGFR, μM) | Antibacterial MIC (μg/mL) |

|---|---|---|---|

| 2-F | 3.2 | 12.5 ± 1.3 | 8–16 |

| 3-F | 3.0 | 18.7 ± 2.1 | 16–32 |

| 4-F | 3.5 | 9.8 ± 0.9 | 4–8 |

The 2-fluorophenyl analog shows moderate EGFR inhibition but superior bacterial membrane penetration due to optimized LogP .

Q. How can conflicting cytotoxicity data in similar analogs be resolved?

Discrepancies often arise from:

- Assay conditions : Serum-free vs. serum-containing media alter compound stability.

- Metabolic interference : Fluorine substitution impacts CYP450-mediated metabolism, leading to variable metabolite profiles . Resolution :

- Validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining).

- Conduct pharmacokinetic studies (e.g., microsomal stability assays) to identify active metabolites .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., EGFR PDB: 1M17).

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories.

- Pharmacophore modeling to identify critical interactions (e.g., hydrogen bonds with Thr790/Met793 in EGFR) .

Q. How can synthetic yield be improved without compromising purity?

Optimization strategies :

- Replace ethanol with DMSO to enhance sulfur reactivity (yield increases to 85%).

- Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time and byproducts .

- Employ flow chemistry for continuous production (purity >98% via in-line HPLC monitoring) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.